[(2-Chloroethyl)(dimethylamino)phosphoryl]dimethylamine
Description
Properties
IUPAC Name |
N-[2-chloroethyl(dimethylamino)phosphoryl]-N-methylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16ClN2OP/c1-8(2)11(10,6-5-7)9(3)4/h5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAHWSEPKTMGQFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)P(=O)(CCCl)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClN2OP | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of [(2-Chloroethyl)(dimethylamino)phosphoryl]dimethylamine is scaled up using large reactors and optimized reaction conditions to maximize yield and efficiency. The process may involve continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
[(2-Chloroethyl)(dimethylamino)phosphoryl]dimethylamine undergoes several types of chemical reactions, including:
Substitution Reactions: The 2-chloroethyl group can be substituted with other nucleophiles, leading to the formation of various derivatives.
Oxidation Reactions: The compound can be oxidized to form different phosphoryl derivatives.
Reduction Reactions: Reduction of the phosphoryl group can yield different amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reaction conditions typically involve solvents like dichloromethane or acetonitrile and may require catalysts.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Scientific Research Applications
Chemistry
[(2-Chloroethyl)(dimethylamino)phosphoryl]dimethylamine serves as a precursor for synthesizing novel compounds. Its ability to form stable intermediates makes it useful in developing new materials and chemical processes.
Biology
In biological research, this compound is utilized to study enzyme interactions and cellular processes. Its phosphoryl group can modify enzyme activity, allowing scientists to investigate biochemical pathways more effectively .
Industry
The compound is employed in producing specialty chemicals for various industrial applications. Its unique properties make it suitable for creating materials that require specific chemical functionalities .
Table 1: Summary of Applications
| Application Area | Description | References |
|---|---|---|
| Chemistry | Precursor for novel compounds | , |
| Biology | Investigating enzyme interactions | , |
| Industry | Production of specialty chemicals | , |
Case Study 1: Antimicrobial Activity
A study demonstrated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were reported in the range of 20-40 µM against resistant strains, showcasing the potential of such compounds in developing new antibiotics .
Case Study 2: Cytotoxic Effects
Research has indicated that compounds with a similar structure show selective cytotoxicity towards cancer cell lines. In vitro tests revealed IC50 values in the low micromolar range for certain derivatives, suggesting their potential as anticancer agents . The mechanism is hypothesized to involve apoptosis induction through mitochondrial pathways.
Mechanism of Action
The mechanism of action of [(2-Chloroethyl)(dimethylamino)phosphoryl]dimethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphoryl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity and function. This interaction can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Alkylating Agents: Nitrosoureas and Bis(2-Chloroethyl)Ether (BCEE)
Key Structural Similarities :
Functional Differences :
- Mechanism : Nitrosoureas (e.g., carmustine) alkylate DNA via decomposition to reactive isocyanates and chloroethyl diazonium ions, while BCEE directly crosslinks biomolecules. The target compound’s phosphoryl group may stabilize it, delaying alkylation compared to nitrosoureas .
- Solubility: Nitrosoureas require moderate-to-high octanol/water distribution coefficients (log P) for optimal activity (). BCEE has a log P of 1.32, favoring lipid membrane penetration . The target compound’s phosphoryl group may reduce log P, altering bioavailability.
Toxicity :
- Nitrosoureas exhibit hematopoietic toxicity due to carbamoylation . BCEE is carcinogenic and hepatotoxic . The target compound’s phosphorus center may introduce neurotoxic risks if it inhibits acetylcholinesterase, akin to organophosphates.
*Target compound data inferred from structural analogs.
Dimethylamino-Containing Compounds: Cosmetic Ingredients and Ethanethiols
Structural Overlaps :
- Dimethylamino Groups: Present in the target compound, BEHENAMIDOPROPYL DIMETHYLAMINE (), and 2-(Dimethylamino)ethanethiol (). These groups enhance solubility and surface activity.
Functional Contrasts :
- Applications : Cosmetic derivatives (e.g., BEHENAMIDOPROPYL DIMETHYLAMINE) function as antistatic agents due to their amphiphilic nature . The target compound’s reactive chloroethyl and phosphoryl groups preclude cosmetic use, suggesting pharmaceutical or industrial roles.
- Reactivity: 2-(Dimethylamino)ethanethiol’s thiol group enables nucleophilic reactions, while the target compound’s chloroethyl group favors electrophilic alkylation .
Chlorinated Aromatics: [(2-Chlorophenyl)methyl]dimethylamine
Structural Divergence :
- Chlorine Position : The target compound’s chlorine is on an aliphatic chain, whereas [(2-chlorophenyl)methyl]dimethylamine () has an aromatic chlorine. Aliphatic chlorines are more reactive in alkylation.
Research Implications and Gaps
- Therapeutic Potential: The target compound’s high alkylating activity (inferred from nitrosoureas and BCEE) could be leveraged in oncology, but toxicity must be mitigated .
- Toxicological Data : Empirical studies are needed to confirm neurotoxic risks and environmental persistence.
- Synthesis Optimization : Modifying the phosphoryl group’s substituents may balance reactivity and solubility for targeted applications.
Biological Activity
[(2-Chloroethyl)(dimethylamino)phosphoryl]dimethylamine is a phosphoramidate compound that has garnered attention in biochemical research due to its potential biological activities. This compound is structurally related to alkylating agents and has been studied for its interactions with various biological systems, including cellular mechanisms and enzyme activities. Understanding its biological activity is crucial for evaluating its potential applications in medicinal chemistry and toxicology.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a chloroethyl group, which is known for its reactivity, particularly in forming covalent bonds with nucleophiles such as amino acids and nucleic acids.
The biological activity of this compound primarily involves its ability to form covalent bonds with nucleophilic sites on proteins and DNA. This interaction can lead to:
- Enzyme Inhibition : The phosphoryl group can inhibit enzymes by modifying active sites.
- DNA Damage : Similar to other alkylating agents, it may induce DNA damage, leading to mutations or apoptosis in cells.
Table 1: Mechanisms of Biological Activity
Case Study 1: DNA Damage Induction
A study investigated the effects of a related compound, 2-chloroethyl ethyl sulfide (CEES), which shares structural similarities with this compound. The study demonstrated that CEES exposure caused significant DNA damage in mouse skin cells, marked by phosphorylation of H2A.X and accumulation of p53, indicating a cellular response to DNA lesions. This suggests that compounds like this compound may exhibit similar genotoxic effects due to their structural properties .
Case Study 2: Enzyme Interaction
Research has shown that phosphoramidate compounds can interact with various enzymes, leading to altered enzymatic activities. For instance, the modification of serine residues in enzymes by phosphorylating agents can inhibit their catalytic functions. The specific interactions of this compound with target enzymes remain an area for further investigation but are expected to follow similar pathways as described in related studies .
Toxicological Implications
Given its potential for inducing DNA damage and enzyme inhibition, this compound may pose toxicological risks. The compound's ability to generate reactive oxygen species (ROS) further complicates its safety profile, as increased oxidative stress can lead to various cellular dysfunctions and contribute to carcinogenesis .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling [(2-Chloroethyl)(dimethylamino)phosphoryl]dimethylamine in laboratory settings?
- Methodological Answer : Follow hazard codes H303+H313+H333 (harmful if swallowed, in contact with skin, or inhaled) and implement safety measures such as wearing nitrile gloves, chemical-resistant lab coats, and eye protection with side shields. Use fume hoods for synthesis or reactions. Post-experiment, segregate waste in labeled, airtight containers and coordinate with certified hazardous waste disposal services to prevent environmental contamination .
- Key Consideration : Monitor for symptoms of exposure (e.g., respiratory irritation) and ensure immediate access to eyewash stations and safety showers.
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of ¹H NMR to identify methyl and ethyl groups, ³¹P NMR to confirm the phosphoryl moiety, and FT-IR to detect characteristic P=O and C-Cl stretches. Cross-reference spectral data with computational models (e.g., DFT calculations) for validation. Mass spectrometry (HRMS) can confirm molecular weight and fragmentation patterns .
- Data Validation : Replicate analyses across multiple batches to ensure consistency, especially given the compound’s potential hydrolytic instability.
Advanced Research Questions
Q. How should researchers design experiments to investigate the hydrolytic stability of this compound under varying pH conditions?
- Methodological Answer :
Prepare buffered solutions (pH 2–12) and incubate the compound at controlled temperatures (e.g., 25°C, 40°C).
Use HPLC-MS to quantify degradation products at timed intervals.
Monitor pH-dependent intermediates (e.g., potential formation of dimethylamine or chloroethanol derivatives).
- Challenge : Hydrolysis may generate toxic byproducts (e.g., 2-chloroethanol), necessitating stringent containment protocols .
- Contradiction Analysis : If kinetic data deviates from Arrhenius predictions, evaluate competing reaction pathways (e.g., nucleophilic substitution vs. oxidation) using isotopic labeling or computational modeling.
Q. What strategies resolve discrepancies in reported reactivity of the phosphoryl group in organophosphorus compounds like this compound?
- Methodological Answer :
- Systematic Variation : Test reactivity under inert (N₂) vs. ambient conditions to assess oxygen or moisture sensitivity.
- Control Experiments : Compare reactivity with analogous compounds (e.g., replacing chloroethyl with methoxyethyl groups) to isolate electronic or steric effects.
- Advanced Techniques : Use X-ray crystallography to correlate solid-state structure with reactivity trends, or DFT simulations to model transition states .
- Data Interpretation : Conflicting results may arise from trace impurities (e.g., residual solvents); employ rigorous purification (e.g., column chromatography under inert atmosphere) before reactivity assays.
Q. How can the compound’s potential as a precursor for organophosphorus ligands be evaluated?
- Methodological Answer :
React with transition metals (e.g., Pd, Cu) under varying stoichiometries and solvents (DMF, THF).
Characterize coordination complexes via ESI-MS and EPR spectroscopy (for paramagnetic species).
Assess catalytic activity in model reactions (e.g., cross-coupling) to determine ligand efficacy.
- Challenge : The chloroethyl group may participate in side reactions; use GC-MS to track unintended byproducts .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
